2-((3-Iodo-2-propynyl)oxy)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Iodo-2-propynyl)oxy)benzothiazole is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzothiazole ring through an oxygen atom. Benzothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodo-2-propynyl)oxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol in the presence of an iodine source. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Iodo-2-propynyl)oxy)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the propynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrobenzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Iodo-2-propynyl)oxy)benzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Material Science: The compound is used in the development of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-((3-Iodo-2-propynyl)oxy)benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-Iodo-2-propynyl)oxy)benzoxazole
- 2-((3-Iodo-2-propynyl)oxy)benzimidazole
- 2-((3-Iodo-2-propynyl)oxy)benzofuran
Uniqueness
2-((3-Iodo-2-propynyl)oxy)benzothiazole is unique due to its specific structural features, such as the presence of both iodine and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it exhibits enhanced reactivity and selectivity in certain chemical reactions, as well as improved biological activity in medicinal applications .
Eigenschaften
CAS-Nummer |
66558-72-3 |
---|---|
Molekularformel |
C10H6INOS |
Molekulargewicht |
315.13 g/mol |
IUPAC-Name |
2-(3-iodoprop-2-ynoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H6INOS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2 |
InChI-Schlüssel |
PFNFDIBTANZWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.